2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid
Description
2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid is a sulfonamide-containing amide derivative with the molecular formula C₁₂H₁₆N₂O₅S and a molecular weight of 300.33 g/mol. Its structure features a propan-2-yl sulfamoyl group attached to a phenyl ring, which is further linked to an acetic acid moiety via a formamido bridge.
Properties
IUPAC Name |
2-[[4-(propan-2-ylsulfamoyl)benzoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-8(2)14-20(18,19)10-5-3-9(4-6-10)12(17)13-7-11(15)16/h3-6,8,14H,7H2,1-2H3,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDDMYFAGBTHLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with isopropyl chloroformate to form the intermediate 4-[(Propan-2-yl)sulfamoyl]aniline. This intermediate is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The formamido group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The formamido group can interact with various receptors, modulating their function. These interactions can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties/Activities | References |
|---|---|---|---|---|---|
| 2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic Acid | C₁₂H₁₆N₂O₅S | Propan-2-yl sulfamoyl, acetic acid | 300.33 | Discontinued; sulfamoyl group may enhance hydrogen bonding | |
| Sodium acetyl(4-(2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamido)phenyl)sulfamoyl)amide (CF5) | Not specified | Sodium ion, 1,3-dioxoisoindoline, methylpentanamido | Likely >300 | Sodium salt form may improve solubility; isoindoline group could influence steric hindrance | |
| 2-(1,3-dioxoisoindoline-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (CF6) | C₂₅H₂₃N₃O₅S (estimated) | Pyridin-2-yl sulfamoyl, isoindoline | ~477.54 (estimated) | Aromatic pyridinyl group may enhance π-π interactions in protein binding | |
| (4-{(2S)-2-(1,3-Benzoxazol-2-yl)-2-[(4-fluorophenyl)sulfamoyl]ethyl}phenyl)aminoacetic Acid (PTP1B Inhibitor) | C₂₄H₂₀FN₃O₆S | Benzoxazole, 4-fluorophenyl sulfamoyl, oxoacetic acid | 497.49 | X-ray crystallography confirms binding to Protein Tyrosine Phosphatase 1B (PTP1B) | |
| (4-Isopropoxy-benzoylamino)-acetic Acid | C₁₂H₁₅NO₄ | Isopropoxy group | 237.25 | Reduced polarity vs. sulfamoyl analogs; potential for increased membrane permeability | |
| 2-{[4-(Propan-2-yl)phenyl]sulfanyl}acetic Acid | C₁₁H₁₄O₂S | Sulfanyl (thioether) group | 210.29 | Increased lipophilicity; sulfanyl group may confer redox activity | |
| 2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic Acid | C₁₃H₁₄N₂O₄ | 2-Oxopyrrolidinyl (lactam) | 262.27 | Lactam ring introduces conformational rigidity and hydrogen-bonding sites |
Key Research Findings and Implications
Sulfamoyl vs. Sulfanyl/Isopropoxy Groups: The sulfamoyl group in the target compound and CF5–CF7 analogs provides strong hydrogen-bonding capacity, critical for interactions with biological targets like enzymes (e.g., PTP1B inhibition in ). The isopropoxy group in (4-isopropoxy-benzoylamino)-acetic acid () lacks hydrogen-bond donors, reducing solubility but possibly improving bioavailability.
Aromatic vs. Aliphatic Substituents :
- CF6 and CF7 () feature aromatic pyridin-2-yl and pyrimidin-2-yl substituents, which enhance π-π stacking in binding pockets. The target compound’s propan-2-yl group (aliphatic) may reduce metabolic instability compared to aromatic systems.
Lactam vs. The acetic acid moiety in the target compound and PTP1B inhibitor () offers anionic character at physiological pH, aiding solubility and ionic interactions.
The discontinuation of the target compound () suggests it may have been less effective or faced synthetic challenges compared to advanced analogs like CF6 or the PTP1B inhibitor.
Biological Activity
2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid, with the molecular formula CHNOS and CAS Number 781626-63-9, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound exhibits the following chemical characteristics:
- Molecular Weight : 300.33 g/mol
- Minimum Purity : 95%
- Storage Conditions : Typically stored at room temperature under controlled conditions.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic effects, particularly in anti-inflammatory and immunomodulatory contexts.
Anti-inflammatory Effects
A significant area of study has focused on the anti-inflammatory properties of this compound. Similar compounds in its class have demonstrated efficacy in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of immune responses.
Immunomodulatory Activity
Studies suggest that this compound may influence immune cell activity. For instance, related analogues have shown the ability to enhance or suppress immune responses depending on the context, indicating potential applications in autoimmune diseases and cancer therapy.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Cytokine Modulation : The compound may alter cytokine production, influencing both innate and adaptive immunity.
- Cell Signaling Pathways : It could interact with key signaling pathways involved in inflammation and immune responses.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study 1 : Synthesis and Biological Evaluation (PubMed ID: 15781383) | Demonstrated that structurally similar compounds can induce significant changes in cytokine expression in murine models. |
| Study 2 : Anti-inflammatory Analogs (PubMed ID: 6620298) | Identified several phenoxyphenyl acetic acids with enhanced anti-inflammatory activity compared to traditional NSAIDs, suggesting a promising avenue for further exploration in related compounds. |
| Study 3 : Immunomodulatory Effects (ResearchGate Publication) | Highlighted the immunomodulatory effects of phenyl amino acetic acids, indicating potential applications for compounds with similar structures. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
